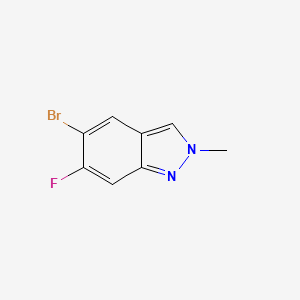

5-Bromo-6-fluoro-2-methyl-2h-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

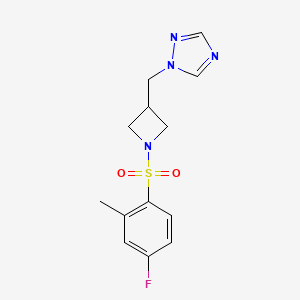

5-Bromo-6-fluoro-2-methyl-2h-indazole is a chemical compound with the molecular formula C8H6BrFN2 . It is used in various chemical reactions and has several applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of 5-Bromo-6-fluoro-2-methyl-2h-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains bromine, fluorine, and nitrogen atoms, which contribute to its unique chemical properties .Physical And Chemical Properties Analysis

5-Bromo-6-fluoro-2-methyl-2h-indazole has a molecular weight of 229.05 g/mol . It has a complex structure, with a topological polar surface area of 17.8 Ų . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

Synthesis of Indazole Derivatives

Indazole derivatives, including those with bromo and fluoro substitutions, are synthesized through various chemical reactions. For instance, the transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones into indazoles under specific conditions demonstrates the potential of these compounds in chemical synthesis (Fujimura et al., 1984). Additionally, the regiospecific synthesis of indazole isomers highlights the precision achievable in crafting specific molecular structures (Dandu et al., 2007).

Protection and Coupling Reactions in Indazoles

Research shows that indazoles can undergo regioselective protection under certain conditions, leading to the generation of novel derivatives through amine coupling reactions. This process is significant in the field of organic chemistry for developing new compounds (Slade et al., 2009).

Biological and Pharmacological Research

Enzyme Inhibition Studies

Indazole derivatives are studied for their inhibitory effects on enzymes like Lactoperoxidase (LPO). Understanding the inhibitory mechanisms of such compounds is crucial in biomedical research and pharmaceutical development (Köksal & Alım, 2018).

Antibacterial Activity

The antibacterial properties of substituted indazoles are explored in scientific studies. These compounds have potential applications in developing new antibacterial agents (Brahmeshwari et al., 2014).

Antioxidant Properties

Research into the antioxidant activity of indazole derivatives, such as tetrahydroindazoles, contributes to the understanding of their potential therapeutic uses. These studies are vital for discovering new antioxidants (Polo et al., 2016).

Mecanismo De Acción

Target of Action

It is known that indazole derivatives often interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

Generally, indazole derivatives can bind to their target proteins, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to be involved in a variety of biochemical pathways depending on their specific targets .

Result of Action

The effects would be dependent on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-6-fluoro-2-methyl-2h-indazole . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propiedades

IUPAC Name |

5-bromo-6-fluoro-2-methylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-5-2-6(9)7(10)3-8(5)11-12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOLMMOBFMVQTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-prop-2-enoyl-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2422324.png)

![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2422327.png)

![2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422332.png)

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2422333.png)

![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)

![2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2422337.png)

![7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B2422340.png)

![3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2422345.png)